molecular formula C16H12FN3O2 B2374840 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1210685-87-2

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide

Cat. No.: B2374840
CAS No.: 1210685-87-2
M. Wt: 297.289
InChI Key: GVGDEPOJSCSBIA-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a chemical compound that features a unique structure combining an isoxazole ring with a fluorophenyl group and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . This reaction is carried out under controlled conditions to ensure the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and fluorophenyl group play crucial roles in binding to biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)isonicotinamide: This compound features an additional fluorine atom on the phenyl ring, which may alter its biological activity and chemical properties.

    2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have different substituents on the isoxazole ring, leading to variations in their biological activities.

Uniqueness

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-14-4-2-1-3-13(14)15-9-12(20-22-15)10-19-16(21)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDEPOJSCSBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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